2-Methoxy-3-methyl-2-(4-methylphenyl)-4,6-diphenyl-2H-pyran
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Overview
Description
2-Methoxy-3-methyl-2-(4-methylphenyl)-4,6-diphenyl-2H-pyran is a complex organic compound belonging to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-2-(4-methylphenyl)-4,6-diphenyl-2H-pyran typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes and ketones in the presence of a base catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methyl-2-(4-methylphenyl)-4,6-diphenyl-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-Methoxy-3-methyl-2-(4-methylphenyl)-4,6-diphenyl-2H-pyran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methyl-2-(4-methylphenyl)-4,6-diphenyl-2H-pyran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-methyl-2-phenyl-4,6-diphenyl-2H-pyran
- 2-Methoxy-3-methyl-2-(4-chlorophenyl)-4,6-diphenyl-2H-pyran
- 2-Methoxy-3-methyl-2-(4-methoxyphenyl)-4,6-diphenyl-2H-pyran
Uniqueness
2-Methoxy-3-methyl-2-(4-methylphenyl)-4,6-diphenyl-2H-pyran is unique due to its specific substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
79888-89-4 |
---|---|
Molecular Formula |
C26H24O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-methoxy-3-methyl-2-(4-methylphenyl)-4,6-diphenylpyran |
InChI |
InChI=1S/C26H24O2/c1-19-14-16-23(17-15-19)26(27-3)20(2)24(21-10-6-4-7-11-21)18-25(28-26)22-12-8-5-9-13-22/h4-18H,1-3H3 |
InChI Key |
BYLAZKOINIZMLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=C(C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C)OC |
Origin of Product |
United States |
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